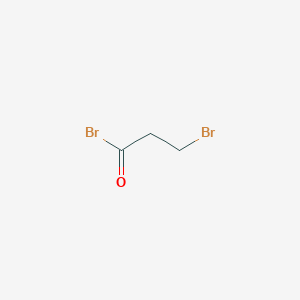

Bromopropionylbromide

描述

Overview of its Significance as a Key Synthetic Reagent

2-Bromopropionyl bromide's importance as a synthetic reagent stems from its high reactivity, which allows it to participate in a wide array of chemical reactions. nbinno.com It is a key building block in the synthesis of more complex molecules, including esters, amides, and ketones. nbinno.com The presence of a bromine atom on the alpha-carbon to the carbonyl group makes it an excellent leaving group in nucleophilic substitution reactions, a characteristic that is central to its utility. nbinno.com

This reactivity is harnessed in various synthetic applications. For instance, it is employed in the preparation of β-ketoesters, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. nbinno.comcymitquimica.com The reaction typically involves the treatment of an ester with 2-bromopropionyl bromide in the presence of a base. nbinno.com Similarly, it reacts with amines to form amides, a fundamental transformation in the synthesis of many biologically active molecules and polymers. nbinno.com

Interdisciplinary Role in Organic Chemistry and Materials Science

The utility of 2-bromopropionyl bromide extends beyond traditional organic synthesis into the realm of materials science. Its ability to initiate polymerization reactions has made it a valuable tool for creating advanced materials with tailored properties.

In the field of polymer chemistry, 2-bromopropionyl bromide serves as an initiator for Atom Transfer Radical Polymerization (ATRP). chemicalbook.com This controlled polymerization technique allows for the synthesis of well-defined polymers with specific molecular weights and architectures. For example, it has been used to prepare bromoester-terminated poly(3-hexylthiophene), a semiconducting polymer with applications in organic electronics. chemicalbook.comsigmaaldrich.com

Furthermore, 2-bromopropionyl bromide plays a crucial role in the modification of natural polymers like cellulose (B213188). smolecule.com By reacting it with cellulose, researchers can create cellulose macroinitiators. smolecule.comsigmaaldrich.com This modification enhances the solubility and processability of cellulose in organic solvents, enabling its use in the development of novel composite materials and functional plastics. acs.org For instance, 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) have been synthesized and used as reinforcing agents in polyurethane matrices, leading to materials with significantly improved mechanical strength. acs.org

Interactive Data Table: Properties of 2-Bromopropionyl Bromide

| Property | Value |

| Molecular Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 48-50 °C at 10 mmHg |

| Density | 2.061 g/mL at 25 °C |

| Refractive Index | 1.518 (n20/D) |

Data sourced from multiple references. nbinno.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

3-bromopropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-2-1-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXLFVNGTPQFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451301 | |

| Record name | Bromopropionylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7623-16-7 | |

| Record name | Bromopropionylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromopropionyl Bromide

Classical Preparative Approaches

The traditional synthesis of 2-bromopropionyl bromide is primarily achieved through two main pathways: the direct bromination of propionic acid and the halogen exchange of propionyl chloride.

Synthesis from Propionic Acid with Brominating Agents

A well-established method for synthesizing 2-bromopropionyl bromide is the Hell-Volhard-Zelinsky reaction. wikipedia.org This reaction facilitates the α-bromination of a carboxylic acid. wikipedia.org In this process, propionic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgnbinno.com

The reaction proceeds in several stages. Initially, phosphorus tribromide converts the carboxylic acid to propionyl bromide. wikipedia.orglibretexts.orgmasterorganicchemistry.com The propionyl bromide then tautomerizes to its enol form, which subsequently undergoes bromination at the alpha-carbon. wikipedia.orglibretexts.org The resulting α-bromo acyl bromide can then be isolated. nrochemistry.com A typical procedure involves adding bromine to a mixture of dry propionic acid and amorphous phosphorus. The reaction is initiated by gentle warming and then proceeds rapidly, with completion achieved after a period of reflux. prepchem.com Yields for this method are reported to be in the range of 75-80%. prepchem.com

| Reagents | Conditions | Yield | Reference |

| Propionic acid, Bromine, Phosphorus tribromide | Low temperature | ~70% | nbinno.com |

| Dry propionic acid, Bromine, Amorphous phosphorus | Initial warming to 40-50°C, then 2 hours of reflux | 75-80% | prepchem.com |

Derivation from Propionyl Chloride via Halogen Exchange

An alternative classical approach involves the halogen exchange of propionyl chloride. This method is often considered more convenient and can result in higher yields compared to the direct bromination of propionic acid. nbinno.com In this process, propionyl chloride is reacted with a brominating agent, such as bromine in the presence of a catalyst like aluminum bromide, to replace the chlorine atom with a bromine atom. nbinno.com Another variation of this concept involves the Finkelstein reaction, which is a common method for halogen exchange. manac-inc.co.jp While the direct application to propionyl chloride to form 2-bromopropionyl bromide is a logical extension, specific documented examples under this named reaction for this exact conversion are less common in readily available literature.

Optimized Laboratory and Industrial Scale Synthesis Routes

For larger-scale production, optimization of the classical methods is crucial for efficiency, safety, and cost-effectiveness. Industrial processes often favor continuous or semi-continuous operations to manage the exothermic nature of the reactions and to handle the corrosive byproducts like hydrogen bromide gas.

One patented industrial method describes the reaction of thionyl chloride with propionic acid, followed by the addition of red phosphorus and dry bromine. google.com The resulting crude product is then purified by rectification. google.com This process is highlighted for its simplicity and environmental considerations. google.com Another industrial approach involves the acylation chlorination of propionic acid with sulfoxide (B87167) chloride, red phosphorus, and dry bromine to produce 2-bromopropionyl chloride, which is then used in subsequent reactions. google.com

The choice between batch and continuous processing often depends on the production scale. For laboratory preparations, batch processes are common. prepchem.com However, for industrial quantities, continuous flow reactors can offer better control over reaction parameters and improved safety.

Purity Considerations and Isolation Techniques in Preparation

The purity of 2-bromopropionyl bromide is critical for its use in subsequent synthetic steps. A common impurity in the synthesis from propionic acid is the unreacted starting material and propionyl bromide. nbinno.com The primary method for isolating and purifying 2-bromopropionyl bromide is distillation. nbinno.comprepchem.com Due to its relatively high boiling point (152–154 °C), distillation under atmospheric pressure is feasible. prepchem.com

Given that 2-bromopropionyl bromide is highly sensitive to moisture, all handling and purification steps must be conducted under anhydrous conditions to prevent hydrolysis to 2-bromopropionic acid. prepchem.com The crude product mixture from the reaction is often subjected to fractional distillation to separate the desired product from byproducts and unreacted starting materials. prepchem.com In some laboratory procedures, after the initial reaction, the mixture is worked up by washing with water and then extracting with an organic solvent like ether. prepchem.com However, this is more common when the desired final product is the hydrolyzed α-bromo acid rather than the acyl bromide itself. prepchem.com For the isolation of the acyl bromide, direct distillation of the crude reaction mixture is the more standard approach. prepchem.com

Column chromatography is another technique that can be employed for purification, especially when very high purity is required or for the separation of closely boiling impurities. rsc.org However, for large-scale production, distillation remains the more practical and economical choice.

Chemical Reactivity and Mechanistic Investigations of 2 Bromopropionyl Bromide

Acyl Transfer Reactions

The acyl bromide group in 2-bromopropionyl bromide is a highly reactive electrophilic center, readily participating in nucleophilic acyl substitution reactions. This reactivity is central to its utility as an acylating agent.

Nucleophilic Acylation with Alcohols and Amines to Form Esters and Amides

2-Bromopropionyl bromide serves as an effective reagent for the acylation of alcohols and amines, leading to the formation of the corresponding 2-bromo-substituted esters and amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The process often requires the use of a base to neutralize the hydrogen bromide (HBr) byproduct, which drives the reaction to completion.

Commonly employed bases include tertiary amines such as triethylamine (B128534) (Et₃N) or pyridine (B92270). nbinno.comwiley.comresearchgate.net For example, the reaction of 2-bromopropionyl bromide with an amine in the presence of triethylamine yields the corresponding amide. nbinno.com Similarly, esterification can be achieved by reacting it with alcohols. In one specific instance, L-menthol was reacted with 2-bromopropionyl bromide in tetrahydrofuran (B95107) (THF) with triethylamine to produce 2-isopropyl-5-methylcyclohexyl 2-bromopropanoate. researchgate.net

The modification of complex molecules like cellulose (B213188) highlights the utility of this reaction. By treating cellulose with 2-bromopropionyl bromide in N,N-dimethylformamide (DMF) and in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) can be synthesized. rsc.org This functionalization alters the properties of cellulose, enhancing its solubility in organic solvents.

| Nucleophile | Product Type | Reaction Conditions | Example Product | Reference |

|---|---|---|---|---|

| Alcohols (e.g., L-menthol) | Ester | Triethylamine, THF | 2-isopropyl-5-methylcyclohexyl 2-bromopropanoate | researchgate.net |

| Amines (e.g., Allyl amine) | Amide | Triethylamine, THF | N-allyl-2-bromopropionamide | |

| Cellulose | Ester | DMAP, DMF, 23–90°C | 2-bromopropionyl esterified cellulose | |

| Phenols | Ester | Pyridine, CH₃CN, 0°C | Phenyl 2-bromopropanoate | researchgate.net |

Reactivity with Other Nucleophilic Substrates

Beyond alcohols and amines, 2-bromopropionyl bromide reacts with a variety of other nucleophiles. It undergoes condensation reactions with thiols to yield the corresponding thioesters. guidechem.com The high reactivity of the acyl bromide facilitates this transformation.

Furthermore, reactions with organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide) lead to the formation of ketones. nbinno.com This reaction provides a pathway for carbon-carbon bond formation at the carbonyl center.

Alpha-Bromine Reactivity in Nucleophilic Substitution Reactions

The bromine atom at the alpha-position (C-2) of the propanoyl chain is also a reactive site, susceptible to nucleophilic substitution (SN2) reactions. nbinno.comcymitquimica.com This reactivity is enhanced by the adjacent electron-withdrawing carbonyl group, which helps to stabilize the transition state of the SN2 reaction. libretexts.org

Pathways to Ether and Other Substituted Derivatives

The alpha-bromine atom is an excellent leaving group in nucleophilic substitution reactions. nbinno.com This allows for its displacement by various nucleophiles to create a diverse range of substituted derivatives. For instance, reaction with alkoxides can lead to the formation of ether derivatives, a transformation of significant utility in organic synthesis. guidechem.com The bromine can also be displaced by other nucleophiles, such as thiols, to form new carbon-sulfur bonds. vulcanchem.com This dual reactivity makes 2-bromopropionyl bromide a valuable building block for synthesizing more complex molecules, where the acyl group is first used for linkage, followed by modification at the alpha-position.

Reactivity under Specific Reaction Conditions

The outcome of reactions involving 2-bromopropionyl bromide is highly dependent on the chosen reaction conditions, particularly the base and solvent system.

Behavior in the Presence of Bases and Different Solvents

2-Bromopropionyl bromide is highly sensitive to moisture and reacts vigorously with water and protic solvents like alcohols, leading to hydrolysis into 2-bromopropionic acid and HBr. guidechem.comtcichemicals.com Therefore, reactions are typically conducted under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (CH₃CN). researchgate.netguidechem.com

The choice of base and solvent is often tailored to the specific reaction:

Amidation and Esterification: Triethylamine is a common base used in solvents like THF or DCM to scavenge HBr during the formation of amides and simple esters. wiley.comguidechem.com For the acylation of phenols, pyridine in acetonitrile has been used effectively. researchgate.net In some cases, inorganic bases like potassium carbonate (K₂CO₃) are also employed. nbinno.com

Cellulose Modification: The esterification of cellulose is often performed in DMF, which serves as both a reaction medium and a dispersing agent for the modified cellulose. escholarship.org In this system, 4-dimethylaminopyridine (DMAP) is used as a catalyst. rsc.orgescholarship.org

Homogeneous Reactions: For substrates like cellulose that are difficult to dissolve, ionic liquids such as 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) can be used as solvents to achieve homogeneous reaction conditions for direct acylation. ncsu.educhemicalbook.com This approach can enhance reactivity but requires stringent drying due to the high moisture sensitivity of 2-bromopropionyl bromide.

The interplay between the substrate, nucleophile, solvent, and base is critical for controlling the reaction pathway and maximizing the yield of the desired product.

| Reaction Type | Substrate | Base/Catalyst | Solvent | Reference |

|---|---|---|---|---|

| Amidation | 2-amino-1,3-propanediol | Triethylamine | THF | wiley.com |

| Esterification | L-menthol | Triethylamine | THF | researchgate.net |

| Esterification | Phenol | Pyridine | Acetonitrile | researchgate.net |

| Esterification | Cellulose | DMAP | DMF | rsc.orgescholarship.org |

| Acylation | Cellulose | None specified | [AMIM]Cl (Ionic Liquid) | ncsu.edu |

| Esterification | 2-hydroxy-4-pentenoic acid | Triethylamine | Dichloromethane | guidechem.com |

Sensitivity to Moisture and Hydrolytic Pathways

2-Bromopropionyl bromide is a compound that is extremely sensitive to the presence of moisture. guidechem.com It readily undergoes a vigorous hydrolysis reaction when it comes into contact with water, leading to the formation of 2-bromopropionic acid and hydrogen bromide. guidechem.comprepchem.com This high reactivity with water necessitates that the compound be handled under anhydrous conditions to prevent its degradation. guidechem.com The use of anhydrous solvents and inert atmospheres is crucial when working with 2-bromopropionyl bromide.

The hydrolytic pathway involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl bromide. This initial step is followed by the elimination of a bromide ion, leading to the formation of a protonated carboxylic acid, which then loses a proton to yield 2-bromopropionic acid and hydrogen bromide.

The hydrolysis of 2-bromopropionyl bromide to 2-bromopropionic acid is a well-documented process. prepchem.com In a laboratory setting, this conversion can be achieved by treating 2-bromopropionyl bromide with an equivalent and a third of water. prepchem.com The reaction mixture is typically stirred under reflux and cooled with ice-water until it becomes homogeneous. prepchem.com To ensure the completion of the hydrolysis, the mixture is then warmed for a period of time. prepchem.com

The following table summarizes the key aspects of the hydrolysis of 2-bromopropionyl bromide:

| Reactant | Reagent | Products | Key Conditions |

| 2-Bromopropionyl bromide | Water | 2-Bromopropionic acid, Hydrogen bromide | Vigorous reaction, requires anhydrous handling guidechem.com |

Mechanistic Studies Employing Isotopic Labeling Techniques

Isotopic labeling is a powerful technique utilized to elucidate the mechanisms of chemical reactions. In the context of reactions involving 2-bromopropionyl bromide and its derivatives, isotopic labeling, particularly with deuterium (B1214612) (²H or D), can provide valuable insights into reaction pathways.

While specific isotopic labeling studies exclusively on 2-bromopropionyl bromide are not extensively detailed in the provided search results, the principles of such investigations can be inferred from related compounds and general mechanistic studies. For instance, deuterated 2-bromopropionyl bromide can be synthesized and used to track the fate of specific hydrogen atoms throughout a reaction. By analyzing the distribution of the isotopic label in the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, chemists can deduce the mechanism of the reaction. researchgate.net

A common application of isotopic labeling is to distinguish between different possible reaction mechanisms. For example, in a substitution reaction, labeling the carbon atom attached to the bromine could help determine whether the reaction proceeds through an Sɴ1 or Sɴ2 pathway.

The synthesis of isotopically labeled compounds often involves starting with a labeled precursor. For instance, deuterated 2-bromopropionyl bromide can be synthesized from deuterated ethylmagnesium bromide through carbonation followed by bromination with phosphorus tribromide.

The table below outlines the general approach for using isotopic labeling in mechanistic studies of compounds like 2-bromopropionyl bromide:

| Isotope | Labeled Compound | Analytical Technique | Mechanistic Insight |

| Deuterium (²H) | Deuterated 2-bromopropionyl bromide | NMR, Mass Spectrometry | Tracking reaction mechanisms researchgate.net |

| Carbon-13 (¹³C) | ¹³C-labeled substrates | ESI-MS | Tracking atom migration |

These studies are fundamental to understanding the intricate details of chemical transformations and for designing more efficient and selective synthetic methods.

Applications in Advanced Organic Synthesis and Polymer Science

Versatility in the Synthesis of Diverse Organic Compound Classes

2-Bromopropionyl bromide's reactivity makes it an invaluable tool for synthetic chemists, enabling the construction of complex molecular architectures. guidechem.com Its dual functionality allows for sequential or simultaneous reactions, providing efficient pathways to a wide array of organic compounds.

Directed Synthesis of Beta-Ketoesters

The synthesis of β-ketoesters, important intermediates in the production of pharmaceuticals and agrochemicals, is a key application of 2-bromopropionyl bromide. nbinno.com The reaction typically involves the condensation of 2-bromopropionyl bromide with an ester in the presence of a base, such as potassium carbonate, to yield the desired β-ketoester. nbinno.com This method provides a reliable route to these valuable building blocks.

Formation of Amides, Ketones, and Carboxylic Acids

2-Bromopropionyl bromide readily undergoes reactions with various nucleophiles to produce a range of important functional groups.

Amides: The reaction with amines in the presence of a base like triethylamine (B128534) yields amides. nbinno.com This transformation is crucial for the synthesis of peptides and various pharmaceutical compounds. nbinno.com

Ketones: Treatment of 2-bromopropionyl bromide with Grignard reagents, such as methylmagnesium bromide, leads to the formation of ketones. nbinno.com This reaction is a valuable tool for carbon-carbon bond formation.

Carboxylic Acids: Hydrolysis of 2-bromopropionyl bromide, typically with water in the presence of a base like sodium hydroxide, produces the corresponding carboxylic acid. nbinno.comguidechem.com

| Reactant | Reagent | Product Class |

| Ester | Base (e.g., K₂CO₃) | Beta-Ketoester |

| Amine | Base (e.g., Et₃N) | Amide |

| Grignard Reagent | Ketone | |

| Water | Base (e.g., NaOH) | Carboxylic Acid |

Introduction of Bromine-Containing Functional Groups into Organic Molecules

A primary utility of 2-bromopropionyl bromide lies in its ability to introduce bromine-containing functional groups into organic molecules. mendelchemicals.com The reactive acyl bromide and the α-bromo substituent can participate in various nucleophilic substitution reactions, allowing for the strategic incorporation of bromine into a target molecule. guidechem.commendelchemicals.com This is particularly useful for creating intermediates that can undergo further transformations, such as cross-coupling reactions.

Central Role in Controlled Polymerization Techniques

Beyond its applications in traditional organic synthesis, 2-bromopropionyl bromide plays a pivotal role in the field of polymer science, particularly in controlled polymerization techniques that allow for the synthesis of polymers with well-defined architectures and functionalities.

Macroinitiator in Atom Transfer Radical Polymerization (ATRP)

2-Bromopropionyl bromide is widely employed as an initiator, or more specifically as a precursor to macroinitiators, in Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com ATRP is a "living"/controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.eduacs.org In this process, the bromine atom of the initiator is reversibly transferred to a transition metal catalyst, typically a copper(I) complex, generating a radical that initiates polymerization. acs.org

The use of 2-bromopropionyl bromide as an initiator in ATRP has been instrumental in the synthesis of a variety of tailored polymers.

Polyacrylates: It has been used to initiate the polymerization of acrylate (B77674) monomers, leading to the formation of well-defined polyacrylates. cmu.eduacs.org For instance, hyperbranched polyacrylates have been synthesized through the self-condensing vinyl polymerization of 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA) via ATRP. cmu.educmu.edu The reaction conditions, such as the concentration of the copper(II) deactivator, can be tuned to control the polymer architecture. cmu.edu

Polythiophenes: In the realm of conductive polymers, 2-bromopropionyl bromide is used to create macroinitiators from polythiophenes. sigmaaldrich.comcmu.educmu.edu For example, bromoester-terminated poly(3-hexylthiophene) can be synthesized and subsequently used as a macroinitiator for the ATRP of acrylates, resulting in the formation of block copolymers with desirable electronic and physical properties. sigmaaldrich.comcmu.edu

| Polymer Type | Monomer Example | Key Feature of Synthesis |

| Polyacrylates | 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA) | Formation of hyperbranched structures via ATRP. cmu.edu |

| Polythiophenes | Acrylates (polymerized from a polythiophene macroinitiator) | Synthesis of block copolymers with conductive and flexible segments. cmu.educmu.edu |

The ability to precisely control polymerization through ATRP initiated by 2-bromopropionyl bromide-derived macroinitiators has opened up new avenues for the design of advanced materials with applications in electronics, coatings, and biomedical devices.

Surface-Initiated ATRP for Functional Material Design

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for modifying the surfaces of various materials, and 2-bromopropionyl bromide (BPB) plays a crucial role as an initiator in this process. This method allows for the growth of well-defined polymer brushes from a surface, leading to the creation of functional materials with tailored properties for a wide range of applications.

The process typically involves the immobilization of initiating groups derived from 2-bromopropionyl bromide onto a substrate. For instance, the surface of Cloisite 30 B clay has been successfully modified by treatment with bromopropionyl bromide to create a bromine-terminated initiator. tandfonline.com This functionalized clay surface can then be used to initiate the polymerization of various vinyl monomers, such as methyl methacrylate (B99206) (MMA), styrene (B11656) (St), and 2-(dimethylaminoethyl) methacrylate (DMAEMA), resulting in polymer-grafted clay nanocomposites. tandfonline.com These hybrid materials often exhibit exfoliated or semi-exfoliated structures, leading to enhanced mechanical, thermal, and barrier properties. tandfonline.com

In the realm of biomaterials, SI-ATRP initiated by BPB derivatives has been employed to modify gold nanoparticles (Au NPs). In one approach, carboxyl-functionalized Au NPs were first coupled with 2-(2-aminoethoxy)ethanol (B1664899) (AEE) to introduce hydroxyl groups. mdpi.com These hydroxyl groups were then reacted with 2-bromopropionyl bromide to create an ATRP initiator on the nanoparticle surface. mdpi.com Subsequently, poly(N-isopropylacrylamide) (PNIPAM) was grafted from the Au NPs, demonstrating the versatility of this method in creating stimuli-responsive nanomaterials under environmentally friendly aqueous conditions at room temperature. mdpi.com

The "grafting from" approach using SI-ATRP allows for precise control over the density and length of the polymer chains on the surface, which is critical for designing materials for specific applications, including membranes, biomedical devices, and antifouling surfaces. tandfonline.comnih.gov

Graft Copolymerization onto Biopolymeric Backbones (e.g., Cellulose)

2-Bromopropionyl bromide is instrumental in the modification of natural biopolymers like cellulose (B213188) through graft copolymerization, a strategy that imparts new functionalities and properties to this abundant and renewable resource. The process typically involves the synthesis of a cellulose macro-initiator by reacting the hydroxyl groups of cellulose with 2-bromopropionyl bromide. cellulosechemtechnol.roncsu.edu This macro-initiator can then be used to initiate the atom transfer radical polymerization (ATRP) of various monomers, creating graft copolymers with a cellulose backbone and synthetic polymer side chains.

A common method for preparing the cellulose macro-initiator involves the direct acylation of cellulose with 2-bromopropionyl bromide. cellulosechemtechnol.roncsu.edu To overcome the insolubility of cellulose in common organic solvents, ionic liquids like 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) have been successfully used as a reaction medium, allowing for a homogeneous reaction and more uniform functionalization. cellulosechemtechnol.roncsu.edu The degree of substitution (DS), which represents the number of hydroxyl groups substituted with bromo-ester groups, can be controlled by adjusting the reaction conditions such as the molar ratio of reactants and reaction time. rsc.org

Once the cellulose macro-initiator is prepared, a variety of monomers can be grafted onto it. For example, hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxypropyl methacrylate (HPMA) have been grafted from cellulose to create copolymers with enhanced biocompatibility and stimuli-responsive properties. cellulosechemtechnol.ro Similarly, methyl methacrylate (MMA) has been grafted to produce cellulose-g-PMMA copolymers with improved thermal stability. ncsu.edu The resulting graft copolymers often self-assemble into spherical structures in solution. cellulosechemtechnol.roncsu.edu

This "grafting from" approach via ATRP offers several advantages over traditional polymerization techniques, including better control over the polymerization process, leading to copolymers with well-defined structures and relatively low polydispersity. cellulosechemtechnol.roncsu.edu The properties of the resulting graft copolymers can be tailored by the choice of the grafted monomer, opening up possibilities for applications in areas such as drug delivery, smart materials, and composites.

Kinetic and Control Studies in ATRP Systems

The kinetics and control of atom transfer radical polymerization (ATRP) are crucial for synthesizing well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. In ATRP systems initiated by compounds like 2-bromopropionyl bromide, the rate of polymerization is influenced by several factors, including the concentrations of the initiator, catalyst, and monomer, as well as temperature. acs.orgresearchgate.net

Kinetic studies often reveal a first-order relationship with respect to the monomer concentration, indicating a constant concentration of active radical species throughout the polymerization. nih.govresearchgate.net This is a hallmark of a controlled or "living" polymerization process. The molecular weight of the resulting polymer typically increases linearly with monomer conversion, further confirming the controlled nature of the reaction. researchgate.net

The catalyst system, commonly a copper(I) halide complexed with a ligand (e.g., CuBr/2,2'-bipyridine or CuBr/pentamethyldiethylenetriamine), plays a pivotal role in mediating the equilibrium between active (propagating) and dormant (halide-terminated) polymer chains. acs.orgresearchgate.net The addition of a small amount of the deactivator, the copper(II) complex, can enhance control over the polymerization by moderating the concentration of radicals and minimizing termination reactions. nih.govresearchgate.net

The structure of the initiator also affects the polymerization kinetics. For instance, N,N-dimethyl-2-bromopropanamide has been used as an initiator to produce poly(methyl methacrylate) with a narrow polydispersity index. nih.gov The choice of solvent and temperature are also critical parameters. Higher temperatures generally increase the rate of polymerization but can also lead to more side reactions. acs.org

Detailed kinetic investigations are essential for understanding the underlying mechanisms of ATRP and for optimizing reaction conditions to achieve the desired polymer architecture and properties. researchgate.net These studies provide the foundation for the rational design of advanced functional materials.

Initiation of Cationic Ring-Opening Polymerization for Block Copolymers

2-Bromopropionyl bromide can serve as an initiator for the cationic ring-opening polymerization (CROP) of cyclic monomers, a key step in the synthesis of well-defined block copolymers. publish.csiro.aucmu.edu This method allows for the creation of a macroinitiator that can subsequently be used in a different polymerization technique, such as atom transfer radical polymerization (ATRP), to form block copolymers with distinct segments.

For example, 2-bromopropionyl bromide, in conjunction with a silver salt like silver triflate (AgOTf), can initiate the CROP of tetrahydrofuran (B95107) (THF). cmu.edu This reaction produces a poly(tetrahydrofuran) (polyTHF) chain with a terminal bromopropionyl group. This functionalized polyTHF then acts as a macroinitiator for the ATRP of vinyl monomers like styrene, methyl methacrylate (MMA), and methyl acrylate (MA), resulting in the formation of AB-type diblock copolymers. cmu.edu

Similarly, 2-bromopropionyl bromide has been used to initiate the CROP of 2-ethyl-2-oxazoline (B78409) (EtOx). publish.csiro.auresearchgate.net The resulting poly(2-ethyl-2-oxazoline) (PEtOx) macroinitiator can then be employed in single electron transfer living radical polymerization (SET-LRP) to polymerize various acrylates, yielding block copolymers. publish.csiro.auresearchgate.net

This transformation from a cationic polymerization to a radical polymerization is a powerful strategy for synthesizing complex polymer architectures. cmu.edu It allows for the combination of different classes of monomers into a single polymer chain, leading to materials with a unique combination of properties. The resulting block copolymers can be characterized by techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and composition. cmu.edu

Precursor for Chain Transfer Agents in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

2-Bromopropionyl bromide serves as a key building block in the synthesis of chain transfer agents (CTAs) used in reversible addition-fragmentation chain transfer (RAFT) polymerization. RAFT is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. google.comgoogle.com The effectiveness of the RAFT process relies heavily on the structure of the CTA, which is typically a thiocarbonylthio compound. mdpi.com

The synthesis of these CTAs often involves the reaction of 2-bromopropionyl bromide with a suitable thiol-containing compound. For example, it can be reacted with a diamine to create a precursor which is then converted to a dithioester or trithioester CTA. google.com In one specific synthesis, 2-bromopropionyl bromide is reacted with 2-mercaptopropionic acid and dimethylamine (B145610) to form an intermediate that can be further modified. google.com

These CTAs are then used to mediate the polymerization of various monomers. The choice of the R and Z groups on the thiocarbonylthio compound is crucial for controlling the polymerization of specific monomers. mdpi.com For instance, certain CTAs derived from 2-bromopropionyl bromide have been successfully employed in the RAFT polymerization of N,N-dimethylacrylamide (DMA) in aqueous media. google.com

The ability to synthesize tailor-made CTAs from readily available precursors like 2-bromopropionyl bromide is essential for expanding the scope and applicability of RAFT polymerization to a wider range of monomers and reaction conditions, including aqueous systems. google.comgoogle.com

Functionalization and Modification of Biopolymers and Natural Materials

Esterification of Cellulose for the Preparation of Bromopropionyl Esterified Cellulose Nanofibrils (Br-CNFs)

2-Bromopropionyl bromide is a key reagent in the chemical modification of cellulose, a ubiquitous and renewable biopolymer, to produce bromopropionyl esterified cellulose nanofibrils (Br-CNFs). rsc.orgacs.orgnih.govescholarship.orgsemanticscholar.org This esterification process imparts hydrophobicity and organic solvent compatibility to the inherently hydrophilic cellulose, enabling its use in a wider range of applications. acs.orgsemanticscholar.org

The synthesis of Br-CNFs is often achieved through a one-pot esterification of cellulose with 2-bromopropionyl bromide in a suitable organic solvent like N,N-dimethylformamide (DMF). rsc.orgacs.orgnih.govsemanticscholar.org This is typically followed by in-situ disintegration of the modified cellulose into nanofibrils using ultrasonication. rsc.orgacs.orgnih.govsemanticscholar.org The extent of esterification, or the degree of substitution (DS), can be controlled by varying reaction parameters such as the molar ratio of 2-bromopropionyl bromide to the anhydroglucose (B10753087) unit (AGU) of cellulose, reaction time, and temperature. rsc.orgnih.govescholarship.org

Successful esterification is confirmed by analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov The resulting Br-CNFs are typically ribbon-like nanostructures with dimensions on the order of a few nanometers in thickness and width, and up to a micrometer in length. acs.orgnih.gov

These Br-CNFs exhibit several desirable properties. The presence of the bromopropionyl ester groups on the surface makes them dispersible in organic solvents and imparts hydrophobicity, as evidenced by increased water contact angles. rsc.org At the same time, the remaining unreacted hydroxyl groups on the cellulose backbone can participate in further chemical reactions. acs.org This dual functionality makes Br-CNFs versatile materials for applications such as hydrophobic coatings, films, and as reactive components in the synthesis of polymer composites like polyurethanes. rsc.orgacs.orgsemanticscholar.org

| Reaction Parameter | Condition | Outcome | Reference |

| BPB:AGU Molar Ratio | 5:1 | Optimal for Br-CNF production | rsc.orgacs.orgnih.gov |

| Temperature | 23 °C | Effective for esterification | rsc.orgacs.orgnih.gov |

| Reaction Time | 6 hours | Sufficient for desired DS | rsc.orgacs.orgnih.gov |

| Ultrasonication | 50% amplitude, 30 min | Disintegration into nanofibrils | rsc.orgacs.orgnih.gov |

Integration of Br-CNFs as Reactive Components in Polymer Synthesis (e.g., Polyurethanes)

2-Bromopropionyl bromide is instrumental in the functionalization of cellulose nanofibrils (CNFs) to create reactive components for polymer synthesis. The esterification of cellulose with 2-bromopropionyl bromide yields 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). nih.govnih.govacs.org This modification endows the Br-CNFs with excellent dispersibility in organic solvents like N,N-dimethylformamide (DMF) and provides reactive sites for further polymerization. nih.govnih.govacs.org

In the synthesis of polyurethanes (PUs), these Br-CNFs can act as either chain extenders or polyols. nih.govnih.govacs.org The surface hydroxyl groups on the Br-CNFs can react with diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI), incorporating the nanofibrils into the polyurethane backbone. nih.govacs.org This integration of Br-CNFs as reactive components has been shown to enhance the mechanical properties of the resulting polyurethanes, including modulus and strength, demonstrating their potential as reinforcing agents in polymer composites. nih.govacs.org

Table 1: Properties of Br-CNF for Polyurethane Synthesis

| Property | Description | Reference |

| Synthesis | One-pot esterification of cellulose with 2-bromopropionyl bromide and in situ ultrasonication in DMF. | nih.govacs.org |

| Dispersibility | Excellent in N,N-dimethylformamide (DMF) due to the substituted surface 2-bromopropionyl esters. | nih.gov |

| Reactivity | Surface hydroxyl groups (OHs) are highly reactive towards methylene diphenyl diisocyanate (MDI). | nih.govacs.org |

| Role in PU Synthesis | Can partially replace either chain extenders or soft segment diols (polyols). | nih.govnih.govacs.org |

| Reinforcing Effect | Covalent bonding with the PU matrix leads to improved mechanical properties. | nih.gov |

Synthesis of Complex Small Molecules and Heterocyclic Systems

2-Bromopropionyl bromide is a key building block in the synthesis of a variety of complex small molecules and heterocyclic compounds, which are significant in medicinal chemistry and materials science.

2-Bromopropionyl bromide is widely used in the synthesis of 3-(2-bromopropionyl)-2-oxazolidone derivatives. sigmaaldrich.comchemicalbook.comscientificlabs.ie These compounds are valuable intermediates in organic synthesis. The synthesis typically involves the acylation of an oxazolidinone with 2-bromopropionyl bromide. smolecule.com For instance, the reaction of 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) with 2-bromopropionyl bromide in the presence of a base like triethylamine yields 3-(2-bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one. These oxazolidinone derivatives can serve as chiral auxiliaries and are precursors to various biologically active molecules.

Substituted bromoxazones can be prepared using 2-bromopropionyl bromide. The synthesis involves the base-catalyzed condensation of substituted dihydrobenzoxazones with 2-bromopropionyl bromide in a solvent such as toluene. rasayanjournal.co.in This reaction leads to the formation of compounds like 3-(2-Bromopropionyl) spiro [2H - 1, 3 – benzoxazine (B1645224) - 2, 1 - cyclohexane] – 4 (3H) – one. rasayanjournal.co.in These bromoxazone derivatives are of interest due to their potential pharmacological activities. rasayanjournal.co.in

2-Bromopropionyl bromide is a valuable reagent for the construction of various N-substituted heterocyclic compounds. uomus.edu.iqorganic-chemistry.orguou.ac.in The reactivity of the acyl bromide allows for the introduction of the 2-bromopropionyl group onto a nitrogen atom within a heterocyclic ring system. This is a key step in the synthesis of more complex heterocyclic structures. For example, it can be used in the synthesis of N-alkylated pyrroles and other nitrogen-containing heterocycles. uou.ac.in Furthermore, cascade reactions involving benzynes can lead to the formation of N-heterocycles fused with highly substituted benzene (B151609) rings. nih.gov

In the synthesis of fused heterocyclic systems, 2-bromopropionyl bromide can be used to form N-acetylated intermediates. For instance, refluxing 4-amino-6-methyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine with 2-bromopropionyl bromide in anhydrous benzene affords the corresponding N-acetylated derivative. researchgate.net This intermediate can then be cyclized to form more complex fused ring systems, such as 3,8-dimethyl nih.govsmolecule.comCurrent time information in Bangalore, IN.triazino[3,4-b] nih.govsmolecule.comCurrent time information in Bangalore, IN.thiadiazine-4,7-dione. researchgate.net

2-Arylpropanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com While direct use of 2-bromopropionyl bromide is less common, related compounds and synthetic strategies highlight its relevance. For example, a process for preparing arylpropanoic acids involves the reaction of a Grignard reagent with a salt of 2-bromopropionic acid. google.com More advanced methods involve palladium-catalyzed reactions, such as the Heck coupling of aryl bromides with ethylene (B1197577) followed by hydroxycarbonylation to produce 2-aryl propionic acids. mdpi.com These synthetic routes underscore the importance of the propanoic acid scaffold, which can be derived from precursors related to 2-bromopropionyl bromide.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-bromopropionyl bromide and for tracking its chemical transformations. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular environment of atoms.

In the context of 2-bromopropionyl bromide itself, ¹H NMR spectra are used for initial identification. chemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton spectrum shows characteristic signals corresponding to the methyl (CH₃) and methine (CH) protons. chemicalbook.comrsc.org The methine proton, being adjacent to the bromine atom, appears as a quartet, while the methyl protons appear as a doublet. rsc.org

¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. chemicalbook.com The spectrum of 2-bromopropionyl bromide in CDCl₃ reveals distinct peaks for the carbonyl carbon, the bromine-bearing methine carbon, and the methyl carbon. chemicalbook.comdocbrown.info The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

NMR is particularly powerful for monitoring reaction progress, such as in the esterification of cellulose (B213188) to create macroinitiators for polymerization. rsc.orgncsu.edu Successful esterification is confirmed by the appearance of new characteristic peaks in the ¹H NMR spectrum, such as the methyl and methylene (B1212753) proton peaks of the alkyl bromide groups, which are absent in the spectrum of the original cellulose. rsc.org The degree of substitution on the cellulose backbone can also be quantified using solution-state ¹H NMR. rsc.orgescholarship.org

Interactive Table: Typical NMR Chemical Shifts for 2-Bromopropionyl Bromide

| Nucleus | Group | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH(Br)- | CDCl₃ | ~4.40 | Quartet (q) |

| ¹H | -CH₃ | CDCl₃ | ~1.82 | Doublet (d) |

| ¹³C | C=O | CDCl₃ | ~171.1 | Singlet (s) |

| ¹³C | -CH(Br)- | CDCl₃ | ~48.0 | Singlet (s) |

| ¹³C | -CH₃ | CDCl₃ | ~16.9 | Singlet (s) |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. thermofisher.com For 2-bromopropionyl bromide, the most prominent absorption band in its IR spectrum is the strong peak corresponding to the carbonyl (C=O) stretching vibration of the acyl bromide group. chemicalbook.com Another key feature is the absorption associated with the carbon-bromine (C-Br) bond, which appears in the fingerprint region of the spectrum. docbrown.info

This technique is extensively used to confirm the successful modification of polymers. rsc.org For example, when cellulose is esterified with 2-bromopropionyl bromide, a new, distinct carbonyl peak appears around 1740 cm⁻¹ in the FTIR spectrum of the product. rsc.org The intensity of this peak increases with higher levels of esterification, providing qualitative evidence of the reaction's success. rsc.org This confirmation is a standard quality control step in syntheses involving 2-bromopropionyl bromide. thermofisher.com

Interactive Table: Characteristic IR Absorption Bands for 2-Bromopropionyl Bromide and Derivatives

| Functional Group | Bond | Wavenumber (cm⁻¹) | Description |

| Ester Carbonyl | C=O | ~1740 | Appears upon successful esterification of alcohols (e.g., cellulose). rsc.org |

| Acyl Bromide Carbonyl | C=O | ~1780-1815 | Characteristic of the starting material, 2-bromopropionyl bromide. |

| C-H Stretch | C-H | ~2850-3000 | Present in both the reactant and its derivatives. researchgate.net |

| Carbon-Bromine Stretch | C-Br | ~550-650 | Indicates the presence of the bromoalkyl group. docbrown.inforesearchgate.net |

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For 2-bromopropionyl bromide, the mass spectrum exhibits a characteristic pattern due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.5% and 49.5%, respectively). nist.govdocbrown.info This results in twin molecular ion peaks ([M]⁺ and [M+2]⁺) that are two mass units apart and of similar intensity, providing a clear signature for bromine-containing fragments. docbrown.info

The fragmentation pattern of 2-bromopropionyl bromide under electron ionization provides structural information. The most abundant fragment ion, known as the base peak, often corresponds to the loss of a bromine radical from the acyl group, leading to the formation of a stable acylium ion or other fragments like the isopropyl cation. docbrown.info Analysis of these fragmentation pathways helps confirm the molecule's structure. In more complex research, deuterated versions of 2-bromopropionyl bromide can be synthesized and used as tracers in reactions, with mass spectrometry being the key technique to follow the path of the labeled atoms through the reaction mechanism.

Interactive Table: Key Ions in the Mass Spectrum of 2-Bromopropionyl Bromide

| Ion | Formula | Approximate m/z | Significance |

| Molecular Ion | [C₃H₄⁷⁹Br₂O]⁺ | 214 | Represents the intact molecule with two ⁷⁹Br isotopes. |

| Molecular Ion | [C₃H₄⁷⁹Br⁸¹BrO]⁺ | 216 | Represents the intact molecule with one of each Br isotope. |

| Molecular Ion | [C₃H₄⁸¹Br₂O]⁺ | 218 | Represents the intact molecule with two ⁸¹Br isotopes. |

| Fragment Ion | [CH₃CHBr]⁺ | 107/109 | Loss of the carbonyl bromide group. nih.gov |

| Fragment Ion | [C₃H₄BrO]⁺ | 135/137 | Loss of one bromine atom. |

| Base Peak Ion | [C₃H₇]⁺ | 43 | Often the most abundant fragment, the isopropyl cation, from C-Br fission. docbrown.info |

Note: The observed m/z values correspond to the major isotopes.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of materials, particularly polymers modified using 2-bromopropionyl bromide.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ncsu.edu It is widely used to study the thermal stability and decomposition patterns of polymers. Research has shown that modifying natural polymers like cellulose with 2-bromopropionyl bromide can alter their thermal properties. ncsu.eduresearchgate.net

For example, the TGA curve for a cellulose macroinitiator (Cell-Br), prepared by reacting cellulose with 2-bromopropionyl bromide, shows a significant decrease in thermal stability compared to the original, unmodified cellulose. ncsu.eduresearchgate.net The onset of major decomposition for Cell-Br occurs at a lower temperature (e.g., around 290°C) compared to virgin cellulose (around 370°C). ncsu.eduresearchgate.net This reduced stability is attributed to the introduction of the less stable bromoester groups, which can facilitate thermal degradation pathways, such as the elimination of hydrogen bromide (HBr). ncsu.eduresearchgate.net However, subsequent grafting of other polymer chains onto the Cell-Br macroinitiator can lead to graft copolymers with enhanced thermal stability compared to the macroinitiator itself. ncsu.educellulosechemtechnol.ro

Interactive Table: TGA Decomposition Temperatures of Cellulose and its Derivatives

| Material | Onset Decomposition Temp. (°C) | Max Degradation Temp. (°C) | Reference |

| Virgin Cellulose | ~260-270 | ~370 | rsc.orgncsu.edu |

| Cell-Br (Cellulose-bromopropionate) | ~219-290 | ~241-300 | rsc.orgncsu.eduresearchgate.net |

| Cellulose-g-PMMA | >300 | Higher than Cell-Br | ncsu.edu |

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. numberanalytics.com It is used to detect thermal transitions such as glass transitions (Tg), melting (Tm), and crystallization (Tc). numberanalytics.comacs.org

In the context of polymers modified using 2-bromopropionyl bromide, DSC is used to investigate how these modifications affect the polymer's phase behavior. For instance, in the synthesis of polyurethanes, incorporating 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) can significantly alter the glass transition temperature of the resulting composite material. acs.org Depending on whether the Br-CNFs act as a polyol or a chain extender, the Tg of the polyurethane's soft segment can either increase or decrease. acs.org An increase in Tg from -71.9 °C to -63.7 °C was observed when Br-CNF was used as a polyol, suggesting that the modification restricted the mobility of the polymer chains. acs.org These small energy transitions are precisely what DSC instruments are designed to detect. itu.edu.trresearchgate.net

Morphological and Microstructural Imaging Techniques

Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are vital for visualizing the surface topography and internal structure of materials at the nanoscale. These methods have been instrumental in characterizing the nanostructures formed when cellulose is treated with 2-bromopropionyl bromide.

The esterification of cellulose with 2-bromopropionyl bromide followed by ultrasonication allows for the disintegration of cellulose microfibers into 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). rsc.orgescholarship.org AFM and TEM imaging are used to confirm the successful production of these nanofibrils and to measure their dimensions. researchgate.netrsc.org Studies have shown that the resulting Br-CNFs are typically a few nanometers thick, tens of nanometers wide, and can be up to a micrometer in length. rsc.orgescholarship.org For example, one study reported the optimal production of Br-CNFs that were 4.6 nm thick and 29.3 nm wide. escholarship.org These imaging techniques provide direct visual evidence of how the chemical modification with 2-bromopropionyl bromide facilitates the creation of well-defined nanocellulose materials from bulk cellulose. ncsu.edunih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. frontiersin.org In the context of modifications involving bromopropionyl bromide, AFM is frequently employed to visualize the structure of polymer brushes grafted from surfaces. This "grafting from" approach, often initiated by surface-bound bromoesters, allows for the creation of dense polymer layers. researchgate.netunlp.edu.ar

AFM analysis provides quantitative data on key physical parameters of these modified surfaces. For instance, in studies of polymer brushes synthesized via Atom Transfer Radical Polymerization (ATRP) from initiator-functionalized substrates, AFM can measure the thickness of the polymer layer, which can change in response to environmental stimuli like solvents. unlp.edu.ar Tapping-mode AFM has been used to show that cationic polyelectrolyte brushes can exhibit a three-fold increase in thickness when swollen in a good solvent (e.g., water) compared to their dry state. unlp.edu.ar

Research on cellulose graft copolymers, where cellulose is first functionalized with 2-bromopropionyl bromide to create a macro-initiator, utilizes AFM to investigate the self-assembly and aggregation of the resulting copolymers into sphere-like structures. cellulosechemtechnol.ro Furthermore, AFM is used to evaluate the surface roughness and morphology of modified microbeads and nanocelluloses. nih.govescholarship.orgrsc.org For example, 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) deposited on graphite (B72142) surfaces have been analyzed by AFM to measure their root mean square (RMS) roughness from microscopic peaks and valleys. rsc.org

Table 1: AFM Characterization of Modified Materials

| Material System | Analytical Goal | Key Findings | Reference |

|---|---|---|---|

| Poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] (PMETAC) brushes on a substrate | To study stiffness and response to solvent | Brushes are soft and easily indented in good solvents but become rigid in the presence of certain electrolytes. Swelling in water increased brush thickness from ~20 nm to ~60 nm. | unlp.edu.ar |

| Multiarm polymer brushes | Quantitative analysis of length distribution | Visualization of individual starlike molecules allowed for separate analysis of brush arms and the whole molecule. | researchgate.net |

| Cellulose-graft-poly(2-hydroxyethyl methacrylate) copolymers | Investigation of self-assembly | The graft copolymers in solution aggregated and self-assembled into spherical structures. | cellulosechemtechnol.ro |

| Poly(N-isopropylacrylamide) (PNIPAAm) grafted microbeads | Surface characterization | Confirmed successful grafting of PNIPAAm onto dextran (B179266) and vinyl acetate-based beads. | nih.gov |

| 2-Bromopropionyl esterified cellulose nanofibrils (Br-CNFs) | Imaging of nanostructure and roughness | Determined the dimensions and morphology of the nanofibrils (e.g., 4.6 nm average thickness). Measured RMS roughness of deposited layers. | escholarship.orgrsc.org |

Scanning Electron Microscopy (SEM)

In studies involving the modification of membranes to enhance their properties, SEM is used to assess the membrane surface. icm.edu.plresearchgate.net For example, after grafting polymers from a membrane surface to improve its antibacterial properties, SEM images can show the resulting changes in surface morphology. researchgate.net Similarly, when microcarriers are functionalized with thermoresponsive polymers like poly(N-isopropylacrylamide) via ATRP initiated from bromopropionyl groups, SEM is used to characterize the ungrafted and grafted microbeads, confirming changes to the surface structure. nih.gov

SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDS), can also provide information about the elemental composition of the surface, although it is less surface-sensitive than techniques like ESCA. membraneworks.com.auhzdr.de The technique is versatile, applicable to a wide range of materials including polymers, composites, and inorganic substrates modified through processes initiated by bromopropionyl bromide. researchgate.netnih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it suitable for visualizing the internal structure and morphology of nanomaterials. mdpi.com It is particularly valuable for characterizing nanoparticles, polymer aggregates, and the fine details of nanostructured materials synthesized using bromopropionyl bromide as part of the initiation step. nih.govcsic.es

In research on cellulose graft copolymers prepared via ATRP from a cellulose macro-initiator (synthesized using 2-bromopropionyl bromide), TEM is employed to observe the aggregation and self-assembly of the copolymers into nanoscale, sphere-like structures in solution. cellulosechemtechnol.ro Similarly, the synthesis of 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) utilizes TEM to determine the dimensions—length and width—of the resulting nanofibrils after disintegration from the bulk cellulose. escholarship.orgrsc.org These studies have successfully imaged Br-CNFs with an average thickness of just 4.6 nm. rsc.org

TEM is also critical in the characterization of core-shell nanoparticles where a polymer shell is grown from an initiator-functionalized core. preprints.org The direct visualization afforded by TEM confirms the success of the surface modification and provides data on the thickness and uniformity of the grafted polymer layer, which is correlated with data from other techniques like dynamic light scattering (DLS). preprints.org

X-ray Diffraction (XRD) for Crystallinity Assessment of Modified Materials

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. measurlabs.commalvernpanalytical.comforcetechnology.com It provides information on the phase composition and degree of crystallinity. rigaku.com When a crystalline material like cellulose is chemically modified, for instance by esterification with 2-bromopropionyl bromide to create ATRP macro-initiators, XRD is crucial for assessing how the modification affects the material's inherent crystallinity.

Studies on 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) have used XRD to analyze their crystal structure. The resulting diffractograms showed peaks corresponding to the monoclinic Iβ lattice planes of cellulose, indicating that the crystalline core of the cellulose was preserved during the surface modification. nih.gov By analyzing the peak intensities, the crystallinity index (CrI) can be calculated. Research has shown that Br-CNFs can retain a significant portion of the original cellulose's crystallinity. rsc.orgnih.gov For example, one study reported a CrI of 0.48 for Br-CNF, which was 69% of the crystallinity of the original cellulose. nih.gov This demonstrates that the esterification reaction occurs primarily on the surface of the fibrils, leaving the crystalline interior largely intact.

The incorporation of modified nanocelluloses into polymer matrices can also influence the crystallinity of the host polymer. XRD patterns of polylactide (PLA) nanocomposites containing modified cellulose nanocrystals (CNCs) have shown the development of ordered α-phase PLA crystals, suggesting that the modified CNCs act as nucleating agents. mdpi.com

Table 2: XRD Findings for Materials Modified with Bromopropionyl Bromide

| Material | Modification | Key XRD Findings | Reference |

|---|---|---|---|

| Cellulose Nanofibrils (CNFs) | Esterification with 2-bromopropionyl bromide to form Br-CNFs | Displayed characteristic cellulose Iβ peaks at 2θ ≈ 14.6°, 16.5°, and 22.5°. Retained 69% of the original cellulose crystallinity (CrI of 0.48 vs 0.69). | nih.gov |

| Cellulose Nanocrystals (CNCs) | Surface alkylation following deprotonation | The crystalline structure of the CNCs was maintained after surface modification. | mdpi.com |

| Cellulose | Esterification with 2-bromopropionyl bromide followed by ultrasonication | The resulting Br-CNFs had a calculated crystallinity of 48%. | rsc.org |

| Polylactide (PLA) | Compounded with acetylated and alkylated CNCs | Modified CNCs induced crystallization in the amorphous PLA matrix, showing peaks for the ordered α phase of PLA. | mdpi.com |

Chromatographic Methods for Polymer Characterization (e.g., Gel Permeation Chromatography, GPC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. wikipedia.org It separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of crucial parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. wikipedia.org A low PDI value (typically < 1.5) indicates a narrow molecular weight distribution, which is a hallmark of a well-controlled polymerization process.

In the context of polymers synthesized using bromopropionyl bromide derivatives as initiators for controlled radical polymerization techniques like ATRP, GPC is the standard method for verifying the "living" or controlled nature of the reaction. google.com For example, when cellulose is functionalized with 2-bromopropionyl bromide to create a macro-initiator for grafting polymers, GPC is used to analyze the polymer chains after they are cleaved from the cellulose backbone. cellulosechemtechnol.roncsu.edu The results typically show a controlled polymerization process with predictable molecular weights and low polydispersities. cellulosechemtechnol.ro

Numerous studies have reported the use of GPC to characterize polymers made with bromopropionyl bromide-based initiators. These analyses confirm that ATRP of various monomers initiated from these sites leads to polymers with controlled molecular weights that increase linearly with monomer conversion, alongside narrow PDIs. ncsu.eduthescipub.comacs.org

Table 3: GPC Data for Polymers Synthesized Using Bromopropionyl Bromide-Based Initiators

| Polymer System | Initiator System | Mn ( g/mol ) | PDI (Mw/Mn) | Key Finding | Reference |

|---|---|---|---|---|---|

| Polystyrene | N-allyl-2-bromopropinamide (from 2-bromo-propionyl bromide and allyl amine) | Varies with conditions | Low | Confirmed synthesis of well-defined vinyl end-functional polystyrene via ATRP. | thescipub.com |

| Cellulose-graft-poly(methyl methacrylate) | Cellulose-Br (from cellulose and 2-bromopropionyl bromide) | 18,200 - 64,500 | 1.18 - 1.35 | Demonstrated a well-controlled and living ATRP process from the cellulose macro-initiator. | ncsu.edu |

| Poly(isobutylene)-block-poly(methyl acrylate) | Dual initiator derived from 2-bromopropionyl bromide | 4,650 (macroinitiator) | 1.02 (macroinitiator) | Successful synthesis of block copolymers by combining cationic polymerization and ATRP. | acs.org |

| Cellulose-graft-poly(2-hydroxyethyl methacrylate) | Cellulose-Br | - | Low | GPC results indicated the reaction was a well-controlled and living ATRP process. | cellulosechemtechnol.ro |

Surface Analytical Techniques (e.g., Electron Spectroscopy for Chemical Analysis, ESCA)

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material's surface. analyticalanswersinc.commat-cs.comnih.gov This makes it exceptionally valuable for confirming the success of surface modification reactions, such as the attachment of bromopropionyl bromide-derived initiators. nih.gov

ESCA works by irradiating a surface with X-rays, which causes the emission of photoelectrons. secat.net The kinetic energy of these electrons is measured, which allows for the calculation of their binding energy. Since each element has a unique set of binding energies, ESCA can identify the elements present on the surface. uca.fr High-resolution scans of specific elemental peaks can reveal shifts in binding energy, providing information about the element's oxidation state and local chemical environment. mat-cs.com

In research where hydroxyl-containing surfaces (like those of dextran-based microbeads) are reacted with 2-bromopropionyl bromide to form an ATRP macro-initiator, ESCA is used to provide definitive evidence of the functionalization. nih.gov The appearance of a bromine (Br 3d) signal in the ESCA spectrum of the modified material, which was absent in the starting material, confirms the successful attachment of the initiator. Furthermore, analysis of the high-resolution carbon (C 1s) and oxygen (O 1s) spectra can show the formation of new ester linkages, further corroborating the reaction. This analytical confirmation is a critical step before proceeding with subsequent polymerization from the surface. nih.govnih.gov

Research on Derivatives and Analogues of 2 Bromopropionyl Bromide

Comparative Studies with Related Acyl Halides (e.g., 2-Bromoisobutyryl Bromide, 2-Bromopropionyl Chloride)

Comparative analysis of 2-bromopropionyl bromide (BPB) with its analogues, such as 2-bromoisobutyryl bromide (BIB) and 2-bromopropionyl chloride, reveals important distinctions in stability and reactivity that dictate their synthetic utility.

Both BPB and 2-bromoisobutyryl bromide (BIB) have been shown to be effective acylating agents for modifying materials like cellulose (B213188). rsc.orgescholarship.orgrsc.org However, their structural differences lead to different chemical behaviors. BPB possesses a secondary carbon attached to the bromine atom, which makes it more chemically stable compared to BIB, where the bromine is on a tertiary carbon. rsc.orgescholarship.orgrsc.org This increased stability in BPB allows for more controlled esterification reactions. rsc.org For instance, in the esterification of cellulose, BPB was selected over BIB for heterogeneous reactions due to its greater stability. rsc.orgescholarship.orgrsc.org The tertiary structure of BIB, while making it a faster initiator for atom transfer radical polymerization (ATRP), can also introduce steric hindrance that limits its compatibility with certain substrates, such as the hydroxyl groups of cellulose.

The reactivity of 2-bromopropionyl bromide can also be compared to its chlorinated analogue, 2-bromopropionyl chloride. The primary difference lies in the nature of the halogen atom attached to the carbonyl group. In acyl halides, the halide ion acts as the leaving group during nucleophilic acyl substitution reactions. libretexts.org The reactivity of the acyl halide is influenced by the strength of the carbon-halogen bond and the stability of the resulting halide anion. msu.edu Generally, reactivity increases down the halogen group (Cl < Br < I). msu.edu This trend is due to the weaker carbon-halogen bond and the greater stability of the larger, more polarizable halide anion as a leaving group. msu.edu Consequently, 2-bromopropionyl bromide is a more reactive acylating agent than 2-bromopropionyl chloride.

| Property | 2-Bromopropionyl Bromide (BPB) | 2-Bromoisobutyryl Bromide (BIB) | 2-Bromopropionyl Chloride |

|---|---|---|---|

| Molecular Formula | C₃H₄Br₂O | C₄H₆Br₂O | C₃H₄BrClO |

| Structure of Alpha-Carbon | Secondary | Tertiary | Secondary |

| Reactivity | High; more stable than BIB in some esterifications. rsc.orgescholarship.orgrsc.org More reactive than the chloride analogue. msu.edu | Very high; tertiary bromide is highly reactive but can be sterically hindered. | Moderate; less reactive than the bromide analogue due to a stronger C-Cl bond. msu.edu |

| Key Applications | Cellulose modification, rsc.orgacs.org synthesis of ATRP initiators. acs.org | Initiator for densely branched polymers via ATRP, escholarship.org functionalization of nanoparticles. escholarship.org | Used in organic synthesis where lower reactivity than the bromide is desired. |

Synthesis and Reactivity of Specific Related Compounds (e.g., hydroxybutyl-2-bromopropionate)

The synthesis of derivatives like hydroxyalkyl-2-bromopropionates from 2-bromopropionyl bromide or its analogues creates bifunctional molecules with broad synthetic potential. These compounds contain both a reactive bromoester group, suitable for initiating polymerization, and a hydroxyl group that can undergo further chemical modification.

One such derivative, 5-hydroxy-3,3,5-trimethylhexyl 2-bromopropionate, was synthesized via the esterification of 1,5-dihydroxy-3,3,5-trimethylhexane with 2-bromopropionyl bromide in tetrahydrofuran (B95107) (THF). acs.org The reaction yielded the desired product as a yellow liquid. acs.org The reactivity of this compound stems from its two distinct functional sites. The tertiary hydroxyl group can be chlorinated using dry, gaseous HCl to form a tertiary chloride, creating a dual initiator capable of initiating both carbocationic polymerization and atom transfer radical polymerization (ATRP). acs.org

Similarly, other related compounds like 4-hydroxybutyl 2-bromopropionate have been synthesized. rsc.orgresearchgate.netgoogle.com In one study, this compound was prepared through the coupling reaction of 1,4-butanediol (B3395766) and alpha-bromoisobutyryl bromide. rsc.orgresearchgate.net The resulting molecule, containing both a hydroxyl group and an ATRP initiator site, was then used to functionalize graphene oxide. rsc.orgresearchgate.net The hydroxyl group of the modifier reacted with the carboxyl groups at the edge of the graphene oxide via an esterification reaction, anchoring the ATRP initiator to the graphene surface. rsc.orgresearchgate.net This functionalized graphene was subsequently used as a precursor for the ATRP of styrene (B11656), demonstrating the utility of these derivatives in creating advanced polymer nanocomposites. rsc.org

| Compound | Synthesis Reactants | Key Reactive Feature | Reported Application |

|---|---|---|---|

| 5-hydroxy-3,3,5-trimethylhexyl 2-bromopropionate | 1,5-dihydroxy-3,3,5-trimethylhexane and 2-bromopropionyl bromide. acs.org | Tertiary hydroxyl group and a secondary bromoester. acs.org | Precursor to a dual initiator for carbocationic polymerization and ATRP. acs.org |

| 4-hydroxybutyl 2-bromopropionate | 1,4-butanediol and alpha-bromoisobutyryl bromide. rsc.orgresearchgate.net | Primary hydroxyl group and a tertiary bromoester. rsc.org | Modifier for functionalizing graphene oxide to create an ATRP macroinitiator. rsc.orgresearchgate.net |

| 2-hydroxyethyl 2-bromopropionate | Mentioned as a hydroxyl-containing initiator. google.com | Primary hydroxyl group and a secondary bromoester. | Used as an initiator in polymerization. google.com |

Structure-Reactivity Relationship Studies of Alpha-Halogenated Acyl Halides

The reactivity of alpha-halogenated acyl halides is governed by a combination of electronic and steric factors related to their molecular structure. The key structural features influencing their chemical behavior are the nature of the halogen on the acyl carbon, the nature and position of the halogen on the alkyl chain (the alpha-position), and the degree of substitution at the alpha-carbon. jove.com

The Acyl Halide Group : Acyl halides are inherently reactive due to the presence of a good leaving group (the halide ion) attached to an electrophilic carbonyl carbon. libretexts.orgopenstax.org The reactivity order follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength and directly related to the stability of the halide anion leaving group. msu.edu Thus, an acyl bromide like 2-bromopropionyl bromide is more reactive in nucleophilic acyl substitution reactions than its corresponding acyl chloride.

The Alpha-Halogen Substituent : The presence of a halogen on the carbon alpha to the carbonyl group significantly influences the molecule's reactivity. The electronegative halogen atom exerts an electron-withdrawing inductive effect, which increases the acidity of any remaining alpha-hydrogens. libretexts.org This makes the formation of an enol or enolate intermediate more favorable, which is a key step in many reactions at the alpha-position. libretexts.org However, this increased acidity can also lead to side reactions, such as multiple halogenations, particularly under basic conditions. libretexts.org

Steric Effects and Substitution at the Alpha-Carbon : The degree of substitution at the alpha-carbon (primary, secondary, or tertiary) affects the accessibility of the electrophilic centers to nucleophiles. msu.edujove.com In comparing 2-bromopropionyl bromide (a secondary halide at the alpha-position) with 2-bromoisobutyryl bromide (a tertiary halide), the tertiary nature of BIB increases steric hindrance around the alpha-carbon. This steric bulk can hinder reactions at that position but also makes the tertiary bromide a better leaving group in certain reactions, accelerating rates for processes like ATRP initiation. The substitution pattern thus creates a balance between steric accessibility and the electronic stability of potential intermediates. msu.edu

Theoretical and Computational Chemistry Approaches in 2 Bromopropionyl Bromide Research

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulation are powerful techniques for elucidating the intricate details of chemical reaction pathways. For a reactive compound such as 2-bromopropionyl bromide, which can undergo various transformations like nucleophilic substitution and elimination, computational studies can map out the potential energy surfaces of these reactions, identifying transition states and intermediates.

For instance, computational investigations into the reaction mechanisms of similar brominated compounds often employ high-level quantum mechanical methods. A study on the reaction of CH₂BrO₂ with ClO utilized the CCSD(T)/cc-pVTZ//B3LYP/6-311++G(d,p) level of theory to explore the singlet and triplet potential energy surfaces rsc.org. Such studies can reveal various possible reaction channels, including SN2 displacement and H-abstraction mechanisms, and determine the dominant pathways under different conditions rsc.org.

A hypothetical reaction coordinate for a substitution reaction of 2-bromopropionyl bromide could be modeled to determine the energy barriers for the approach of a nucleophile and the departure of the bromide leaving group.

Table 1: Representative Data from a Computational Study of an E2 Elimination Reaction

| Parameter | Reactant (2-bromopropane) | Transition State | Product (Propene) |

|---|---|---|---|

| C-Br Bond Length (Å) | ~1.95 | Elongated | N/A |

| C-H Bond Length (Å) | ~1.09 | Elongated | N/A |

| C=C Bond Formation | N/A | Partially Formed | ~1.34 |

| Imaginary Frequency (cm⁻¹) | N/A | Present | N/A |